molecular formula C19H14BrNO3S B392520 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313266-89-6

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B392520
CAS No.: 313266-89-6
M. Wt: 416.3g/mol
InChI Key: YTKYVGUDTYWEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-Bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) scaffold with a thiazolidinone moiety substituted with a 4-bromophenyl group. The 4-bromophenyl substituent introduces halogen-mediated hydrophobic interactions, which may enhance binding affinity and pharmacokinetic properties .

This compound is synthesized via condensation reactions, typically involving coumarin-3-carboxylic acid hydrazide intermediates and thiazolidinone precursors, as described in analogous synthetic routes . Its structural characterization relies on techniques such as $^1$H-NMR, mass spectrometry, and elemental analysis, consistent with methodologies applied to related compounds .

Properties

IUPAC Name

3-[2-(4-bromophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3S/c20-14-7-5-12(6-8-14)18-21(9-10-25-18)17(22)15-11-13-3-1-2-4-16(13)24-19(15)23/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYVGUDTYWEBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

Salicylaldehyde derivatives react with β-keto esters (e.g., diethyl malonate) under basic or acidic conditions to form coumarin-3-carboxylic acid derivatives. For example:

Salicylaldehyde+Diethyl malonatepiperidine, EtOHΔCoumarin-3-carboxylic acid ester\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow[\text{piperidine, EtOH}]{\Delta} \text{Coumarin-3-carboxylic acid ester}

Optimized conditions involve ultrasound irradiation (20 kHz, 90% power) in ethanol with piperidine, reducing reaction time from 7 hours to 40 minutes while achieving yields >90%.

Key variations :

  • Catalysts : Sodium azide (50 mol%) or potassium carbonate (20 mol%) in water at room temperature yields coumarin-3-carboxylic acids (73–99%).

  • Microwave-assisted synthesis : Enhances reaction efficiency; e.g., 3-acetylcoumarin synthesis under microwave irradiation (50°C, 5 min) achieves 99% yield.

Synthesis of the Thiazolidine Moiety

The 2-(4-bromophenyl)-1,3-thiazolidine component is synthesized via cyclization of a Schiff base with mercaptoacetic acid.

Thiazolidine Ring Formation

  • Schiff Base Formation : 4-Bromoaniline reacts with an aldehyde (e.g., formaldehyde) to form an imine.

  • Cyclization : The imine undergoes cyclization with mercaptoacetic acid in the presence of anhydrous zinc chloride:

4-BromoanilineHCHOEtOHSchiff baseZnCl2Mercaptoacetic acid2-(4-Bromophenyl)-1,3-thiazolidine\text{4-Bromoaniline} \xrightarrow[\text{HCHO}]{\text{EtOH}} \text{Schiff base} \xrightarrow[\text{ZnCl}_2]{\text{Mercaptoacetic acid}} \text{2-(4-Bromophenyl)-1,3-thiazolidine}

Reaction conditions: Reflux in ethanol for 6–8 hours, yielding 70–85%.

Coupling of Coumarin and Thiazolidine Moieties

The final step involves acylating the thiazolidine amine with the coumarin-3-carbonyl group.

Acylation via Carbodiimide Coupling

  • Activation of Coumarin-3-carboxylic Acid : The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂):

Coumarin-3-carboxylic acidSOCl2Coumarin-3-carbonyl chloride\text{Coumarin-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Coumarin-3-carbonyl chloride}

  • Coupling Reaction : The acyl chloride reacts with 2-(4-bromophenyl)-1,3-thiazolidine in dry dichloromethane (DCM) with triethylamine (TEA) as a base:

Coumarin-3-carbonyl chloride+ThiazolidineTEADCMTarget compound\text{Coumarin-3-carbonyl chloride} + \text{Thiazolidine} \xrightarrow[\text{TEA}]{\text{DCM}} \text{Target compound}

Yields range from 65% to 78% under optimized conditions (0–5°C, 12–24 hours).

Alternative method : Use coupling agents like EDCl/HOBt in DMF, achieving 70–82% yield at room temperature.

Optimization and Analytical Validation

Reaction Optimization

  • Temperature : Controlled heating (60–80°C) during acylation minimizes side reactions.

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction homogeneity.

Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR : Peaks at δ 7.76 (d, J = 14.6 Hz, H-5 coumarin), δ 4.35 (s, thiazolidine-CH₂) confirm structure.

    • ¹³C-NMR : Carbonyl signals at 165–170 ppm (coumarin C=O) and 55 ppm (thiazolidine C-S).

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 416.3 [M+H]⁺ aligns with the molecular formula C₁₉H₁₄BrNO₃S.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)AdvantagesLimitations
Knoevenagel + AcylationPiperidine/EtOH, EDCl/HOBt coupling78High purity, scalableMulti-step, costly reagents
Microwave-assistedMicrowave, 50°C, 5 min99Rapid, energy-efficientSpecialized equipment needed
Solvent-free cyclizationDABCO, 180°C91Eco-friendly, no solvent wasteHigh temperature required

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds related to 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one exhibit several significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial and fungal strains. For instance, the compound was tested against Gram-positive and Gram-negative bacteria and demonstrated effective inhibition at varying concentrations .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Results indicated promising cytotoxic effects, suggesting its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step chemical reactions. Key synthetic routes include:

  • Formation of Thiazolidine Derivative : The initial step often involves the reaction of thiazolidine derivatives with various carbonyl compounds to form the thiazolidinone structure.
  • Coupling with Chromenone Moiety : The thiazolidinone is then coupled with chromenone derivatives to yield the final product. Characterization techniques such as NMR and mass spectrometry are employed to confirm the identity of synthesized compounds .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activities of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective bactericidal and fungicidal properties comparable to standard antibiotics like Ampicillin and Ketoconazole .

Case Study 2: Anticancer Screening

In another study, the anticancer potential was assessed using the Sulforhodamine B assay on MCF7 cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .

Applications in Material Science

Beyond medicinal applications, 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one has implications in material science due to its unique structural features. Its ability to form complexes with metals suggests potential uses in catalysis and as a precursor for developing novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring can interact with enzyme active sites, inhibiting their activity, while the chromenone structure can bind to receptors, modulating their function. These interactions lead to various biological effects, including anticancer activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Thiazolidinone Hybrids

Compounds sharing the coumarin-thiazolidinone scaffold but differing in substituents have been extensively studied:

  • N-(4'-Oxo-2'-(substituted aryl)-thiazolidin-3'-yl)-3-carboxamido-2H-chromen-2-one derivatives (IV-a-m) : These derivatives, evaluated for analgesic and anti-inflammatory activities, demonstrated 40–65% inhibition in acetic acid-induced writhing tests (100 mg/kg dose). The 4-bromophenyl variant is expected to exhibit enhanced activity due to bromine’s electron-withdrawing effects and improved lipophilicity .

Table 1: Comparison of Coumarin-Thiazolidinone/Thiazole Derivatives

Compound Core Structure Substituent Biological Activity Molecular Weight (g/mol)
Target Compound Coumarin-thiazolidinone 4-Bromophenyl Under investigation ~443.3
IV-a-m derivatives Coumarin-thiazolidinone Varied aryl/heteryl 40–65% analgesic activity 380–450 (estimated)
CAS 5302-90-9 Coumarin-thiazole 4-Bromophenyl, nitro N/A 437.3

Thiazolidinone Derivatives with Halogen Substituents

Bromine-substituted thiazolidinones exhibit distinct physicochemical and pharmacological profiles:

  • (Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one: Characterized by X-ray crystallography, this compound forms hydrogen bonds (N–H···O) that stabilize its crystal lattice, a feature critical for solubility and stability. The 4-bromophenyl group contributes to a planar molecular geometry, enhancing π-π stacking interactions .
  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: Demonstrated 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%). The oxadiazole ring offers metabolic resistance but lacks the thiazolidinone’s hydrogen-bonding capacity .

Table 2: Halogenated Thiazolidinone/Oxadiazole Derivatives

Compound Heterocycle Halogen Substituent Activity (% Inhibition) Melting Point (°C)
Target Compound Thiazolidinone 4-Bromophenyl N/A Pending
(Z)-3-(4-Bromophenyl)... Thiazolidinone 4-Bromophenyl N/A 158–217 (analogs)
2-[3-(4-Bromophenyl)... Oxadiazole 4-Bromophenyl, 4-Cl 59.5% (anti-inflammatory) Not reported

Biological Activity

The compound 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , also known as 6-bromo-3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , is a thiazolidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H14BrNO3S
  • Molecular Weight : 416.29 g/mol
  • CAS Number : 313266-89-6

Synthesis

The synthesis of 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves the reaction of thiazolidine derivatives with chromenone compounds. The use of various catalysts and solvents can enhance yield and purity. Notably, the reaction conditions can be optimized to achieve better results in terms of biological activity.

Anticancer Activity

Research indicates that compounds containing thiazolidine rings exhibit significant anticancer properties. For instance, derivatives similar to 3-{[2-(4-bromophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one have shown potent activity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell Line TestedIC50 Value (µM)Mechanism
6-bromo derivativeMDA-MB-23110.5Apoptosis induction
6-bromo derivativeHCT11615.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that thiazolidine derivatives possess significant antibacterial and antifungal activities. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that thiazolidine derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders.

Case Studies

  • In Vitro Studies on Cancer Cells :
    A study conducted by researchers demonstrated that the compound significantly inhibited the proliferation of MDA-MB-231 cells through apoptosis pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers such as annexin V staining.
  • Antimicrobial Efficacy :
    In another investigation, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL, suggesting moderate antibacterial activity.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazolidinone synthesis4-Bromophenylamine, chloroacetyl chloride, EtOH, reflux70–85
Chromen-2-one couplingDCC, DMAP, THF, rt, 24 h45–60

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystals are grown via slow evaporation (e.g., from DMSO/EtOH mixtures).
  • Data collection uses Mo Kα radiation (λ = 0.71073 Å) on diffractometers like Stoe IPDS 2.
  • SHELXL refines the structure, providing bond lengths (e.g., C–S = 1.76 Å), angles, and torsional parameters. The thiazolidinone ring often adopts an envelope conformation, with sulfur deviating ~0.2 Å from the plane .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space groupP21/c
R factor0.042
Dihedral angle (thiazolidinone–chromenone)73.2°

Advanced: How do intermolecular interactions influence the compound’s stability and crystallinity?

Answer:
Intermolecular forces are critical for crystal packing:

  • Hydrogen bonds : N–H⋯O and C–H⋯N interactions stabilize the lattice. For example, reports N–H⋯O bonds (2.89 Å) between the thiazolidinone carbonyl and adjacent pyridine groups .
  • π–π stacking : Weak interactions between aromatic rings (e.g., chromenone and bromophenyl groups) contribute to layered packing, as seen in similar compounds .
  • Graph set analysis (e.g., Etter’s notation) classifies hydrogen-bonding patterns, aiding in predicting solubility and polymorphism .

Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Answer:
Discrepancies between NMR (solution state) and XRD (solid state) data arise due to:

  • Tautomerism : Thiazolidinone rings may exhibit keto-enol tautomerism in solution. 2D NMR (e.g., NOESY) confirms dynamic behavior .
  • Conformational flexibility : XRD reveals the dominant solid-state conformation, while variable-temperature NMR detects rotamers. For example, uses 13C^{13}\text{C}-DEPT NMR to assign carbonyl resonances unambiguously .
  • Impurity identification : LC-MS or HRMS distinguishes byproducts (e.g., unreacted intermediates) that skew NMR integration .

Advanced: How can structure-activity relationships (SAR) guide biological studies of this compound?

Answer:
Key structural features influencing bioactivity include:

  • 4-Bromophenyl group : Enhances lipophilicity and membrane penetration, critical for cytotoxicity assays (e.g., IC50_{50} against MCF-7 cells) .
  • Chromen-2-one core : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in enzymes (e.g., kinase inhibition) .
  • Thiazolidinone ring : Modulates electron density, affecting redox properties. Cyclic voltammetry reveals oxidation peaks at ~1.2 V vs. Ag/AgCl, correlating with ROS generation in cancer cells .

Q. Table 3: SAR Insights from Analogous Compounds

ModificationBiological ImpactReference
Bromine → ChlorineReduced cytotoxicity (IC50_{50} ↑ 2-fold)
Chromenone C7-OHEnhanced antioxidant activity

Basic: What analytical techniques characterize purity and stability?

Answer:

  • HPLC-PDA : Quantifies purity (>95%) using C18 columns (acetonitrile/water gradient) .
  • Thermogravimetric analysis (TGA) : Determines decomposition onset (~220°C) .
  • IR spectroscopy : Confirms carbonyl stretches (thiazolidinone: 1680–1720 cm1^{-1}; chromenone: 1640–1660 cm1^{-1}) .

Advanced: How is computational modeling integrated with experimental data for mechanistic studies?

Answer:

  • Docking studies : AutoDock Vina predicts binding modes to targets (e.g., COX-2, binding energy = −9.2 kcal/mol) .
  • DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry, validating XRD bond lengths (±0.02 Å) and frontier orbitals (HOMO-LUMO gap = 4.1 eV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.